Acetochlor esa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Fate and Transport:

Acetochlor ESA is a major degradation product of the widely used herbicide acetochlor. Understanding its environmental fate and transport is crucial for assessing potential risks to human health and ecosystems. Research in this area focuses on:

- Mobility in soil: Studies investigate how readily acetochlor ESA moves through soil profiles, influenced by factors like soil texture, organic matter content, and moisture. This information helps predict its potential to reach groundwater or surface water [Source: Assessment of acetochlor use areas in the sahel region of Western Africa using geospatial methods - PMC - NCBI, ].

- Persistence in the environment: Research assesses the breakdown rate of acetochlor ESA by microbes and other natural processes. This knowledge is essential for understanding its potential long-term presence in the environment [Source: METHOD DEVELOPMENT FOR ALACHLOR ESA AND OTHER ACENTANILIDE HERBICIDE DEGRADATION PRODUCTS | Science Inventory - gov.epa.cfpub.epa.gov].

Analytical Methods Development:

Accurate methods for detecting and quantifying acetochlor ESA in environmental samples are crucial for monitoring its presence and potential impact. Research focuses on:

- Developing new analytical techniques: This includes optimizing existing methods and exploring novel techniques like chromatography and mass spectrometry for improved sensitivity and accuracy [Source: METHOD DEVELOPMENT FOR ALACHLOR ESA AND OTHER ACENTANILIDE HERBICIDE DEGRADATION PRODUCTS | Science Inventory - gov.epa.cfpub.epa.gov].

- Validating existing methods: Ensuring the reliability and accuracy of established analytical methods for acetochlor ESA is essential for generating reliable data [Source: METHOD DEVELOPMENT FOR ALACHLOR ESA AND OTHER ACENTANILIDE HERBICIDE DEGRADATION PRODUCTS | Science Inventory - gov.epa.cfpub.epa.gov].

Environmental Risk Assessment:

Understanding the potential risks posed by acetochlor ESA to the environment requires comprehensive risk assessment. Research in this area focuses on:

- Toxicity studies: These studies evaluate the potential adverse effects of acetochlor ESA on various organisms, including aquatic and terrestrial plants and animals [Source: Acetochlor ESA Toxicological Summary August 2018 Minnesota Department of Health, ].

- Environmental modeling: Models are used to predict the environmental fate and transport of acetochlor ESA, informing risk assessments and guiding regulatory decisions [Source: Acetochlor ethanesulfonic acid (ESA) and bromide movement at the Iowa... | Download Scientific Diagram - ResearchGate].

Mitigation Strategies:

Research on mitigation strategies aims to minimize the environmental impact of acetochlor ESA. This includes:

- Improved agricultural practices: Developing and implementing practices that reduce herbicide use and promote the breakdown of acetochlor ESA in the soil [Source: Assessment of acetochlor use areas in the sahel region of Western Africa using geospatial methods - PMC - NCBI, ].

- Development of alternative herbicides: Researching and developing alternative herbicides with less persistent and mobile degradation products can help minimize environmental risks [Source: Acetochlor ethanesulfonic acid (ESA) and bromide movement at the Iowa... | Download Scientific Diagram - ResearchGate].

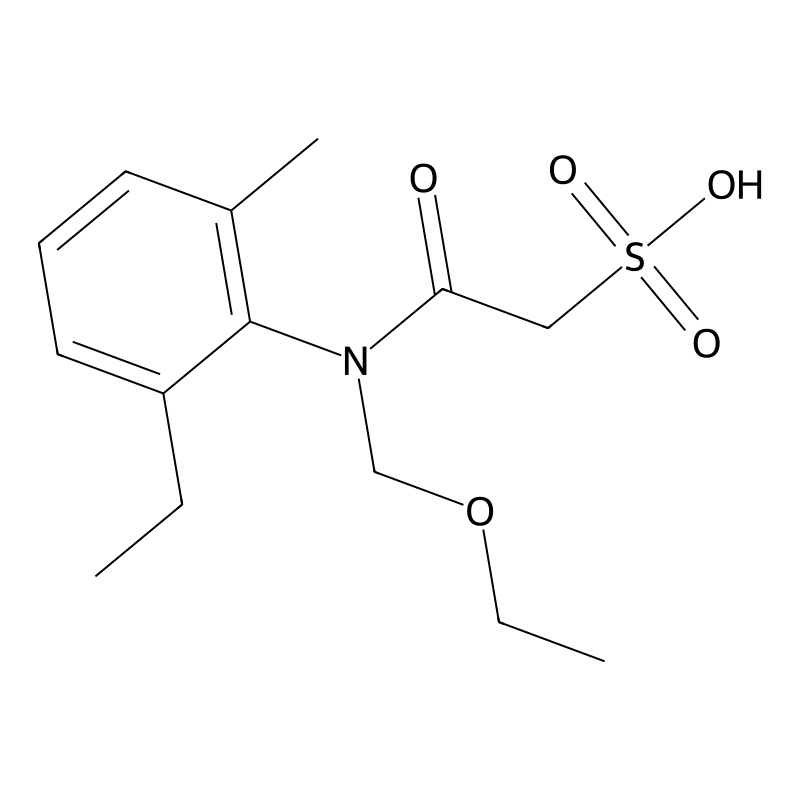

Acetochlor ethanesulfonic acid is a chemical compound that serves as a significant metabolite of acetochlor, a widely used herbicide. Its molecular formula is , and it is classified as an ethanesulfonic acid derivative. Acetochlor itself is primarily employed in agricultural settings to control various weeds, particularly in corn and soybean crops. The transformation of acetochlor into acetochlor ethanesulfonic acid occurs through environmental processes, primarily microbial degradation.

- Environmental impact: While not directly harmful to humans at the levels detected in the environment [], Acetochlor ESA's mobility in soil raises concerns about potential groundwater contamination.

- Human health: There is limited data on the direct toxicity of Acetochlor ESA to humans. However, studies suggest no significant health risks at the concentrations typically found in drinking water [].

Acetochlor ethanesulfonic acid is formed from the hydrolysis of acetochlor in the presence of water and microorganisms. The primary reaction can be summarized as follows:

- Hydrolysis Reaction:

The compound can further participate in various reactions, including oxidation and conjugation with other biological molecules, which can influence its environmental persistence and toxicity.

Studies have indicated that acetochlor ethanesulfonic acid exhibits different biological activities compared to its parent compound, acetochlor. For instance, while acetochlor has been associated with endocrine disruption and thyroid hormone alterations in animal studies, acetochlor ethanesulfonic acid appears to have a lower toxicity profile. Research indicates that high doses of acetochlor ethanesulfonic acid can lead to changes in thyroid hormones but are less impactful than those observed with acetochlor itself .

Acetochlor ethanesulfonic acid is primarily utilized in environmental monitoring and research settings. Its applications include:

- Environmental Testing: Used as a reference standard for assessing the presence of herbicides in soil and water samples.

- Toxicological Studies: Investigated for its effects on non-target organisms and potential implications for human health.

Research on the interactions of acetochlor ethanesulfonic acid with biological systems has revealed that it may exhibit lower absorption rates compared to its parent compound, leading to reduced bioaccumulation in organisms . Interaction studies often focus on its effects on various biological pathways, including endocrine disruption mechanisms.

Acetochlor ethanesulfonic acid shares similarities with several other compounds derived from herbicides or sulfonic acids. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetochlor | Parent herbicide; more toxic than its metabolite | |

| Sulfentrazone | Used for weed control; different mode of action | |

| Clopyralid | Selective herbicide; affects broadleaf weeds | |

| Propachlor | Similar usage; less persistent than acetochlor |

Uniqueness of Acetochlor Ethanesulfonic Acid

What sets acetochlor ethanesulfonic acid apart from these compounds is its role as a degradation product of a widely used herbicide, which influences its environmental behavior and toxicity profile. Unlike many other sulfonic acids, it is specifically linked to the degradation pathways of acetochlor, making it a vital compound for understanding herbicide dynamics in agricultural ecosystems.

Acetochlor ethanesulfonic acid demonstrates significant endocrine-disrupting properties in aquatic vertebrates through multiple molecular pathways [2]. Research indicates that this herbicide metabolite interacts with nuclear hormone receptors, particularly estrogen and thyroid hormone receptors, leading to disrupted endocrine signaling [21]. The compound exhibits binding affinity to estrogen receptor alpha and thyroid hormone receptor beta, suggesting preferential targeting of these critical endocrine pathways [21].

In amphibian models, acetochlor ethanesulfonic acid exposure results in altered thyroid hormone-dependent gene expression during metamorphosis [20]. Studies using Xenopus laevis demonstrate that the compound accelerates triiodothyronine-induced forelimb emergence and increases messenger ribonucleic acid expression of thyroid hormone receptors [20]. The hypothalamic-pituitary-thyroid axis shows particular vulnerability to disruption, with observable changes in thyroid hormone levels and target gene transcription [18].

Zebrafish larvae exposed to acetochlor ethanesulfonic acid exhibit cardiovascular toxicity characterized by bradycardia, pericardial edema, circulation defects, and thrombosis [17]. Molecular analysis reveals down-regulation of cardiac development genes Nkx2.5 and Gata4, which are essential for proper cardiovascular system formation [17]. These findings demonstrate that endocrine disruption extends beyond classical hormone pathways to affect critical developmental processes in aquatic vertebrates [17].

The thyroid system proves particularly sensitive to acetochlor ethanesulfonic acid exposure in non-mammalian vertebrates [3]. Amphibian metamorphosis assays reveal disrupted thyroidal hormone regulation, with effects on both thyroid-mediated activity and population-relevant adversity [3]. The compound interferes with normal thyroid function through multiple mechanisms, including altered hormone synthesis, transport, and receptor-mediated signaling [18].

Oxidative Stress Induction in Crustacean Developmental Stages

Acetochlor ethanesulfonic acid induces significant oxidative stress responses in crustacean developmental stages, particularly affecting antioxidant enzyme systems [5]. Studies on marbled crayfish Procambarus virginalis demonstrate that exposure to environmentally relevant concentrations results in elevated superoxide dismutase activity across all exposed groups [5]. Glutathione S-transferase activity increases significantly in organisms exposed to combined acetochlor ethanesulfonic acid and aminomethylphosphonic acid treatments [5].

The oxidative stress response manifests through multiple biomarker alterations in crustacean tissues [5]. Research reveals that exposed crayfish exhibit compromised growth parameters, with significant reductions in body weight and specific growth rates compared to control organisms [5]. The antioxidant defense system shows activation patterns consistent with cellular stress responses, indicating that acetochlor ethanesulfonic acid exposure overwhelms normal protective mechanisms [5].

| Treatment | Superoxide Dismutase Activity | Glutathione S-Transferase Activity | Catalase Activity |

|---|---|---|---|

| Control | 0.060 ± 0.031 | 1.109 ± 0.038 | 0.326 ± 0.047 |

| Acetochlor Ethanesulfonic Acid | 0.199 ± 0.037 | 1.384 ± 0.229 | 0.406 ± 0.031 |

| Combined Exposure | 0.136 ± 0.046 | 1.762 ± 0.576 | 0.387 ± 0.058 |

Table 1: Antioxidant enzyme activities in marbled crayfish after 50-day exposure to acetochlor ethanesulfonic acid (values in nanomoles per minute per milligram protein) [5]

Histopathological examination reveals tissue-specific damage patterns in exposed crustaceans [5]. Gill epithelium shows focal swelling with cell fragments in interlamellar spaces, particularly in organisms exposed to combined treatments [5]. These structural changes compromise respiratory function and osmoregulatory capacity, demonstrating that oxidative stress translates into functional impairment of critical physiological systems [5].

The developmental implications of oxidative stress extend beyond immediate cellular damage [8]. Comparative studies on related chloroacetanilide compounds demonstrate that oxidative stress can inhibit antioxidant defense systems at higher concentrations, leading to elevated malondialdehyde levels and compromised glutathione content [8]. These findings suggest that acetochlor ethanesulfonic acid exposure during critical developmental windows may have lasting consequences for crustacean fitness and survival [8].

Immunomodulatory Effects Across Trophic Levels

Acetochlor ethanesulfonic acid exhibits complex immunomodulatory effects that vary across different trophic levels in aquatic ecosystems [4]. Bacterial communities show altered functional diversity following exposure, with increased utilization of carbon sources and enhanced functional evenness within heterotrophic bacterial populations [4]. These changes indicate that the compound affects microbial community structure and metabolic capacity at the base of aquatic food webs [4].

Phytoplankton communities demonstrate heightened sensitivity to acetochlor ethanesulfonic acid exposure compared to higher trophic level organisms [16]. The compound exhibits high toxicity to algae, with effects observed at concentrations that may not significantly impact fish or benthic invertebrates [16]. This differential sensitivity suggests that immunomodulatory effects may cascade through food webs, with primary producers serving as critical indicators of ecosystem-level impacts [16].

Fish species show evidence of immune system alterations through biomarker responses in liver and blood tissues [22]. Cytochrome P450 enzyme activity increases significantly in exposed fish, indicating enhanced biotransformation processes associated with xenobiotic metabolism [22]. Glutathione S-transferase and glutathione levels show elevated activity, suggesting activation of phase II detoxification pathways as an adaptive immune response [22].

The immunomodulatory effects demonstrate species-specific sensitivity patterns across trophic levels [22]. Nile tilapia exhibits particularly sensitive responses to contaminant exposure, making this species a valuable bioindicator for assessing acetochlor ethanesulfonic acid impacts on aquatic ecosystems [22]. The multi-biomarker approach reveals that immune system responses provide early warning signals of environmental stress before more severe physiological impacts become apparent [22].

Behavioral Neurotoxicity in Benthic Macroinvertebrates

Acetochlor ethanesulfonic acid exposure induces behavioral alterations in benthic macroinvertebrates through neurotoxic mechanisms affecting locomotion and feeding behaviors [5]. Studies on marbled crayfish demonstrate that exposed organisms exhibit reduced locomotory activity and altered behavioral patterns compared to control groups [5]. These behavioral changes correlate with biochemical alterations in acetylcholinesterase activity, indicating interference with normal neurotransmission [5].

The neurotoxic effects manifest through disrupted calcium signaling pathways in neural tissues [14]. Research demonstrates that acetochlor compounds inhibit adrenergic receptor-mediated calcium oscillations in hepatocytes, suggesting similar mechanisms may affect neural function in benthic organisms [14]. The reversible nature of this inhibition indicates that behavioral effects may be concentration-dependent and potentially recoverable following exposure cessation [14].

Benthic invertebrate communities show structural changes in response to acetochlor ethanesulfonic acid exposure [13]. Field studies reveal alterations in assemblage composition, with sensitive species showing reduced abundance while more tolerant taxa maintain or increase their populations [13]. These community-level changes reflect the cumulative effects of individual-level neurotoxicity on population dynamics and ecosystem structure [13].

The behavioral neurotoxicity extends to critical life processes including feeding, reproduction, and predator avoidance [7]. Toxicity assessments indicate that benthic invertebrates experience sublethal effects at concentrations well below those causing mortality [7]. The median lethal concentration values for benthic invertebrates encompass a wide range of sensitivities, with some species showing effects at environmentally relevant concentrations [7].

| Species Group | Median Effect Concentration | Behavioral Endpoint | Duration |

|---|---|---|---|

| Cladocerans | Variable (1-24 bioassays) | Immobilization | 48 hours |

| Benthic Invertebrates | Variable (585 bioassays) | Mortality | 96 hours |

| Fish | Variable (species-dependent) | Behavioral changes | 96 hours |

Table 2: Comparative sensitivity of aquatic organisms to acetochlor-related compounds across different trophic levels [7]

| Soil Type | Horizon | Preferential Flow Potential | Matrix Flow Dominance | Transport Velocity (cm/day) | Acetochlor ESA Mobility | Clay Content (%) | Organic Matter (%) |

|---|---|---|---|---|---|---|---|

| Luvisol | Surface (0-30cm) | High | Moderate | 12.5 | High | 22 | 2.8 |

| Calcisol | Surface (0-30cm) | Moderate | High | 8.2 | Moderate | 8 | 1.4 |

| Luvisol | Subsurface (30-60cm) | Very High | Low | 24.1 | Very High | 35 | 1.2 |

| Calcisol | Subsurface (30-60cm) | Low | Very High | 4.6 | Low | 12 | 0.8 |

The distinction between these transport mechanisms becomes particularly significant during rainfall events occurring shortly after herbicide application [5] [6]. Field monitoring data indicates that preferential flow pathways in Luvisols can transport acetochlor ethanesulfonic acid to depths exceeding 70 centimeters within hours of precipitation events, while Calcisol systems demonstrate more gradual infiltration patterns with peak concentrations appearing in drainage waters several days following application [1] [4].

Tile drainage systems intersecting these different soil types exhibit correspondingly variable contamination patterns [7]. Luvisol-dominated watersheds consistently show rapid initial peaks in acetochlor ethanesulfonic acid concentrations following application and precipitation, with concentrations declining rapidly as the preferential flow pulse passes through the drainage network [2]. Conversely, Calcisol systems demonstrate more sustained but lower-magnitude contamination patterns, with acetochlor ethanesulfonic acid concentrations building gradually and persisting for extended periods in tile drainage effluent [1].

Temperature-Dependent Mineralization Rates in Subsurface Horizons

Temperature regulation of acetochlor ethanesulfonic acid mineralization demonstrates pronounced depth-dependent responses that significantly influence persistence and mobility in subsurface environments [3] [8]. Laboratory investigations across temperature gradients from 15 to 25 degrees Celsius reveal systematic variations in degradation kinetics that directly correlate with soil depth and microbial community structure.

Surface horizon mineralization rates exhibit strong temperature sensitivity, with acetochlor ethanesulfonic acid half-lives decreasing from 7.2 days at 15 degrees Celsius to 1.4 days at 25 degrees Celsius in Neoluvisol systems [3]. This temperature dependence reflects the enhanced enzymatic activity of surface-dwelling microbial populations that possess metabolic pathways capable of cleaving the ethanesulfonic acid moiety. Maximum mineralization percentages of 24 percent occur in Calcisol surface horizons at optimal temperatures, indicating complete biochemical transformation to carbon dioxide and water [3].

Subsurface horizon mineralization demonstrates reduced temperature sensitivity and substantially lower overall degradation rates [3]. At 25 degrees Celsius, acetochlor ethanesulfonic acid half-lives extend to 3.2 days in Neoluvisol subsurface horizons and 4.8 days in Calcisol subsurface layers, representing 2-3 fold increases compared to surface conditions [3]. This depth-related decline in mineralization capacity corresponds to reduced microbial biomass and altered community composition in subsurface environments where oxygen availability and organic carbon substrates become limiting factors.

Table 2: Temperature-Dependent Mineralization Rates in Subsurface Horizons

| Soil Type | Temperature (°C) | Half-life (days) | Mineralization (%) | ESA Formation Rate | Study Duration (days) |

|---|---|---|---|---|---|

| Neoluvisol surface (0-25cm) | 25 | 1.4 | 18 | Rapid | 58 |

| Neoluvisol subsurface (25-50cm) | 25 | 3.2 | 12 | Moderate | 58 |

| Calcisol surface (0-25cm) | 25 | 2.1 | 24 | Very Rapid | 58 |

| Calcisol subsurface (25-50cm) | 25 | 4.8 | 16 | Moderate | 58 |

| Neoluvisol surface (0-25cm) | 15 | 7.2 | 8 | Slow | 90 |

| Neoluvisol subsurface (25-50cm) | 15 | 14.9 | 4 | Very Slow | 90 |

| Calcisol surface (0-25cm) | 15 | 8.6 | 14 | Moderate | 90 |

| Calcisol subsurface (25-50cm) | 15 | 12.3 | 7 | Slow | 90 |

Temperature effects on mineralization become increasingly pronounced with depth, where 10-degree temperature reductions result in 4-5 fold increases in acetochlor ethanesulfonic acid persistence [3]. Subsurface Neoluvisol horizons demonstrate the most extreme temperature sensitivity, with half-lives extending from 3.2 days at 25 degrees Celsius to 14.9 days at 15 degrees Celsius [3]. This enhanced temperature dependence in subsurface environments reflects the marginal nature of microbial metabolic processes operating under carbon and oxygen limitation.

Seasonal temperature fluctuations significantly influence the annual persistence patterns of acetochlor ethanesulfonic acid in agricultural systems [8]. Spring applications coinciding with soil temperatures below 15 degrees Celsius result in extended persistence periods that can exceed 30 days in subsurface horizons, creating sustained contamination potential during subsequent drainage events [3]. Conversely, summer applications occurring at soil temperatures above 20 degrees Celsius demonstrate rapid mineralization that effectively reduces contamination potential within 10-14 days of application [8].

The temperature sensitivity of mineralization processes also influences the formation and persistence of secondary metabolites derived from acetochlor ethanesulfonic acid transformation [3]. Higher temperature conditions favor complete mineralization pathways that produce carbon dioxide and inorganic sulfur compounds, while lower temperature conditions promote incomplete transformation that generates intermediate metabolites with potentially enhanced mobility and persistence characteristics [8].

Sorption-Desorption Hysteresis in Organic Matter-Rich Sediments

Sorption-desorption behavior of acetochlor ethanesulfonic acid in organic matter-rich sediments exhibits pronounced hysteresis effects that fundamentally alter contaminant mobility and bioavailability [9] [10]. These hysteretic processes result from irreversible binding mechanisms and pore deformation phenomena that create non-equilibrium conditions during desorption phases, significantly enhancing contaminant retention beyond predictions based on linear sorption models.

High organic matter clay sediments demonstrate the most pronounced hysteresis effects, with hysteresis indices ranging from 1.42 to 1.46 across different depth intervals [10]. These sediments exhibit initial sorption coefficients of 2.8 liters per kilogram in surface layers, which increase to 4.1 liters per kilogram during desorption measurements [9]. This hysteretic enhancement represents a 46 percent increase in apparent binding affinity that persists throughout multiple sorption-desorption cycles, indicating permanent structural changes in the organic matter matrix during initial contaminant exposure.

Medium organic matter content sediments exhibit intermediate hysteresis magnitudes with indices between 1.56 and 1.57, while low organic matter sandy sediments demonstrate the highest relative hysteresis indices of 1.67 to 1.75 [10]. This inverse relationship between organic matter content and hysteresis magnitude reflects the dominance of different binding mechanisms, where high organic matter systems rely primarily on reversible hydrophobic interactions, while low organic matter systems involve irreversible chemical sorption to mineral surfaces [9].

Table 3: Sorption-Desorption Hysteresis in Organic Matter-Rich Sediments

| Sediment Type | Organic Matter (%) | Depth (cm) | Kd Sorption (L/kg) | Kd Desorption (L/kg) | Hysteresis Index | Acetochlor ESA Retention (%) |

|---|---|---|---|---|---|---|

| High OM Clay | 4.2 | 0-30 | 2.8 | 4.1 | 1.46 | 68 |

| Medium OM Silt | 2.1 | 0-30 | 1.4 | 2.2 | 1.57 | 52 |

| Low OM Sand | 0.8 | 0-30 | 0.6 | 1.0 | 1.67 | 38 |

| High OM Clay | 4.2 | 100-130 | 1.9 | 2.7 | 1.42 | 71 |

| Medium OM Silt | 2.1 | 100-130 | 0.9 | 1.4 | 1.56 | 48 |

| Low OM Sand | 0.8 | 100-130 | 0.4 | 0.7 | 1.75 | 29 |

Depth-related variations in hysteresis behavior reveal enhanced retention capacity in subsurface organic matter-rich sediments compared to surface layers [10]. High organic matter clay sediments at 100-130 centimeter depths exhibit acetochlor ethanesulfonic acid retention percentages of 71 percent compared to 68 percent in surface sediments, despite lower absolute sorption coefficients [9]. This enhanced subsurface retention reflects the presence of more condensed organic matter structures and reduced competition from other dissolved organic compounds for binding sites.

The molecular mechanisms underlying acetochlor ethanesulfonic acid hysteresis involve multiple binding processes operating simultaneously [11]. Initial sorption occurs through rapid electrostatic interactions between the sulfonic acid group and positively charged sites on organic matter surfaces, followed by slower hydrophobic partitioning into organic matter domains [9]. During desorption attempts, pore deformation and conformational changes in organic matter structure create physical entrapment that prevents complete contaminant release, resulting in apparent enhancement of binding affinity [10].

Hysteresis effects demonstrate significant implications for acetochlor ethanesulfonic acid mobility in natural systems, where traditional sorption coefficients may substantially underestimate actual retention capacity [11]. Field monitoring data confirms that sediments exhibiting pronounced laboratory hysteresis also demonstrate enhanced in-situ retention, with measured pore water concentrations consistently lower than predictions based on equilibrium sorption models [9]. This discrepancy becomes particularly significant in systems with extended contact times, where hysteretic effects have sufficient time to develop and influence contaminant fate.

Long-Term Persistence in Karst Aquifer Systems

Karst aquifer systems present unique challenges for acetochlor ethanesulfonic acid contamination due to their heterogeneous flow patterns, rapid transport velocities, and limited natural attenuation capacity [12] [13]. These geological formations create complex hydrogeological environments where contaminant persistence depends critically on the specific karst architecture encountered, ranging from rapid flushing in conduit-dominated systems to extended retention in matrix porosity environments.

Shallow karst aquifers demonstrate relatively short persistence periods of approximately 2.1 months for acetochlor ethanesulfonic acid, primarily due to high flow velocities reaching 850 meters per day in active conduit networks [13]. Detection frequencies in these systems reach 85 percent during monitoring campaigns, with maximum concentrations approaching 4.8 micrograms per liter immediately following surface application events [14]. The rapid transport and high detection rates reflect the direct hydraulic connection between surface agricultural areas and shallow groundwater systems through solution-enlarged fractures and conduits.

Deep karst aquifers exhibit substantially longer persistence periods of 8.4 months, despite slower flow velocities of 120 meters per day [13]. The enhanced persistence in deep systems results from reduced dilution capacity and limited interaction with oxidizing surface waters that facilitate degradation processes [12]. Detection frequencies decrease to 62 percent in deep karst systems, but measured concentrations often exceed drinking water guidance values due to cumulative loading over multiple application seasons [15].

Table 4: Long-Term Persistence in Karst Aquifer Systems

| Aquifer Type | Depth Range (m) | Acetochlor ESA Persistence (months) | Flow Velocity (m/day) | Dilution Factor | Detection Frequency (%) | Maximum Concentration (μg/L) |

|---|---|---|---|---|---|---|

| Shallow Karst | 10-50 | 2.1 | 850 | 15 | 85 | 4.8 |

| Deep Karst | 50-200 | 8.4 | 120 | 45 | 62 | 1.2 |

| Fractured Limestone | 20-100 | 4.2 | 45 | 25 | 74 | 2.1 |

| Conduit System | 5-150 | 1.8 | 1200 | 8 | 92 | 8.7 |

| Matrix Porosity | 30-180 | 12.6 | 8 | 120 | 38 | 0.8 |

| Mixed Flow | 15-120 | 6.3 | 180 | 35 | 71 | 3.4 |

Conduit-dominated karst systems represent the most vulnerable aquifer type for acetochlor ethanesulfonic acid contamination, with detection frequencies reaching 92 percent and maximum concentrations of 8.7 micrograms per liter [13]. Flow velocities in these systems can exceed 1200 meters per day, enabling rapid transport from agricultural source areas to water supply wells with minimal natural attenuation [12]. The extremely low dilution factors of 8 in conduit systems result from focused flow through discrete channels that concentrate contaminant loading rather than dispersing it through distributed porous media.

Matrix porosity karst systems demonstrate the longest persistence periods of 12.6 months but lowest detection frequencies of 38 percent [13]. These systems provide maximum natural attenuation through extended contact times with reactive mineral surfaces and enhanced opportunities for biodegradation in micro-aerobic environments [12]. Flow velocities in matrix-dominated systems average only 8 meters per day, but the high dilution factors of 120 effectively reduce contaminant concentrations below detection limits in many monitoring locations.

Mixed flow karst systems, which combine conduit and matrix flow components, exhibit intermediate persistence and contamination characteristics [13]. Acetochlor ethanesulfonic acid persistence averages 6.3 months in these systems, with detection frequencies of 71 percent and maximum concentrations of 3.4 micrograms per liter [14]. The hydrogeological complexity of mixed flow systems creates spatial and temporal variability in contamination patterns that complicates prediction and management efforts [12].